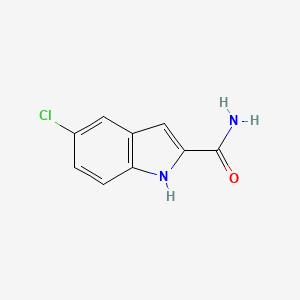

5-chloro-1H-indole-2-carboxamide

CAS No.: 21109-01-3

Cat. No.: VC3843799

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21109-01-3 |

|---|---|

| Molecular Formula | C9H7ClN2O |

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 5-chloro-1H-indole-2-carboxamide |

| Standard InChI | InChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) |

| Standard InChI Key | GZILZCCGDNKAAV-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N |

Introduction

Chemical Identity and Structural Features

The molecular structure of 5-chloro-1H-indole-2-carboxamide comprises a bicyclic indole system substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. Key identifiers include:

-

Molecular Formula: C₉H₇ClN₂O

Synthetic Methodologies

Friedel-Crafts Acylation and Reduction

A common synthesis route involves Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate (6) with acyl chlorides (7a–c), followed by ketone reduction using triethylsilane to yield 3-alkylated intermediates (9a–c) . Subsequent hydrolysis produces the carboxylic acid precursors (10a–c), which are coupled with phenethylamines to form final carboxamide derivatives .

Example Synthesis of 12f:

-

Acylation of 6 with hexanoyl chloride yields 3-hexanoyl-5-chloroindole-2-carboxylate (8c).

-

Reduction of 8c generates 3-hexyl-5-chloroindole-2-carboxylate (9c).

-

Hydrolysis of 9c produces 3-hexyl-5-chloroindole-2-carboxylic acid (10c).

-

Amide coupling with 4-(dimethylamino)phenethylamine (11b) via BOP reagent yields 12f .

Hemetsberger-Knittel Indole Synthesis

Pharmacological Applications

Glycogen Phosphorylase Inhibition

5-Chloro-1H-indole-2-carboxamide derivatives exhibit potent inhibition of glycogen phosphorylase (GP), a key enzyme in hepatic glucose production. Compound 25e(α) (5-chloro-N-[(5R)-1,3,6,6-tetrafluoro-5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl]-1H-indole-2-carboxamide) demonstrates:

CB1 Receptor Allosteric Modulation

As a CB1 receptor positive allosteric modulator, 5-chloro-1H-indole-2-carboxamide derivatives enhance orthosteric agonist binding while inhibiting G-protein coupling. Key compounds include:

| Compound | R₁ | R₂ | Kₐ (nM) | α (Cooperativity) |

|---|---|---|---|---|

| 12d | n-C₃H₇ | N(CH₃)₂ | 259.3 | 24.5 |

| 12f | n-C₆H₁₃ | N(CH₃)₂ | 89.1 | 18.2 |

Elongation of the C3 alkyl chain (e.g., hexyl in 12f) improves membrane permeability, reducing Kₐ values by 3-fold compared to shorter chains .

Structure-Activity Relationships (SAR)

-

C3 Substituents: Optimal activity occurs with C3–C6 alkyl chains. Hexyl derivatives (12f) achieve Kₐ < 100 nM, while shorter chains (propyl, 12d) maximize cooperativity (α = 24.5) .

-

Linker Length: A two-carbon phenethyl linker between the carboxamide and aryl ring maximizes CB1 binding affinity .

Pharmacokinetic Profile

Compound 25e(α) exhibits favorable pharmacokinetics in Sprague-Dawley rats:

Molecular Interactions and Docking Studies

Docking simulations of 25e(α) with GP (PDB: 1FA5) reveal:

-

The indole carboxamide forms hydrogen bonds with Asn284 and Glu382.

-

C5 chlorine occupies a hydrophobic pocket lined by Phe285 and Val386.

In CB1 complexes (PDB: 5U09), the hexyl chain of 12f inserts into a lipid-facing crevice, while the dimethylamino group on phenyl ring B interacts with Lys192 via cation-π interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume